

# HPLC analytical method for Grazoprevir potassium salt quantification

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## Compound of Interest

Compound Name: *Grazoprevir potassium salt*

Cat. No.: *B15605178*

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## Application Notes and Protocols for HPLC Analysis of Grazoprevir

### Introduction

Grazoprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in viral replication. It is often used in combination with other antiviral agents, such as Elbasvir, for the treatment of chronic hepatitis C.[1] Accurate and reliable analytical methods are crucial for the quantification of Grazoprevir in bulk drug substances and pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of Grazoprevir.

### Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds.[1] The principle of this method is based on the partitioning of the analyte (Grazoprevir) between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. By optimizing the mobile phase composition and other chromatographic conditions, Grazoprevir can be effectively separated from other components and quantified based on its UV absorbance.

## Experimental Protocols

### 1. Instrumentation

A standard HPLC system equipped with the following components is required:

- HPLC system with a gradient or isocratic pump
- UV-Vis detector or PDA detector
- Autosampler
- Column oven
- Data acquisition and processing software

## 2. Chemicals and Reagents

- **Grazoprevir potassium salt** reference standard
- Acetonitrile (HPLC grade)[1][2]
- Methanol (HPLC grade)
- Water (HPLC grade or purified)[2]
- Orthophosphoric acid (OPA) (AR grade)[1][2]
- Potassium dihydrogen phosphate (AR grade)

## 3. Chromatographic Conditions

Several RP-HPLC methods have been reported for the analysis of Grazoprevir. The following table summarizes a set of optimized chromatographic conditions.

Parameter	Condition
Column	Inertsil ODS 3V or equivalent C18 column (e.g., 150 x 4.6 mm, 5µm)
Mobile Phase	Gradient mixture of potassium di-hydrogen phosphate buffer and acetonitrile or 0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v)[1]
Flow Rate	1.2 ml/min
Detection Wavelength	260 nm[1][2]
Column Temperature	30°C[2]
Injection Volume	10 µL

#### 4. Preparation of Solutions

- Diluent: A mixture of acetonitrile and water (50:50 v/v) can be used as a diluent.[2]
- Standard Stock Solution: Accurately weigh about 25 mg of Grazoprevir reference standard and transfer it to a 25 ml volumetric flask.[2] Add about 3/4th of the diluent, sonicate for 10 minutes to dissolve, and then make up the volume with the diluent.[2]
- Working Standard Solution: From the standard stock solution, prepare working standard solutions of desired concentrations by appropriate dilution with the diluent.
- Sample Preparation (for Tablet Dosage Form):
  - Weigh and finely powder not fewer than 10 tablets.
  - Accurately weigh a quantity of the powder equivalent to a certain amount of Grazoprevir and transfer it to a suitable volumetric flask.
  - Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the drug.
  - Make up the volume with the diluent and mix well.

- Filter the solution through a 0.45 µm syringe filter before injection.

## Method Validation

The developed HPLC method should be validated as per the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria and Findings
System Suitability	Theoretical plates, tailing factor, and resolution should be monitored. For instance, one method reported a tailing factor of 1.400 and a retention time of 4.270 minutes for Grazoprevir.
Linearity	The method should be linear over a specified concentration range. A typical range for Grazoprevir is 25-150 µg/ml, with a correlation coefficient ( $r^2$ ) of 0.999 or greater. <a href="#">[1]</a> <a href="#">[3]</a>
Accuracy (% Recovery)	Accuracy is determined by recovery studies. Mean recovery values are typically expected to be within 98-102%. Studies have shown recovery rates for Grazoprevir to be near 100%. <a href="#">[1]</a>
Precision (% RSD)	Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%. Repeatability RSD has been reported to be below 1.2%.
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected. For Grazoprevir, LOD has been reported as 0.53 µg/ml and 2.5 µg/ml in different studies.
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. For Grazoprevir, LOQ has been reported as 1.633 µg/ml and 10.1 µg/ml in different studies.

## Robustness

The method's reliability is assessed by making deliberate small variations in method parameters like flow rate, mobile phase composition, and temperature. The method should remain unaffected by such small changes.

## Specificity/Stability Indicating

The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This is often evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[1][2]

## Data Presentation

The quantitative data from the method validation studies are summarized in the tables below for easy comparison.

Table 1: Linearity Data for Grazoprevir

Concentration Range (µg/ml)	Correlation Coefficient (r <sup>2</sup> )	Reference
25-150	0.999	[1]
6-14	0.999	
25-150	0.999	[3]

Table 2: Accuracy (Recovery) Data for Grazoprevir

Spiked Concentration Level	Mean % Recovery	Reference
Not Specified	~100%	
Not Specified	99.14%	[1]
Not Specified	98.17%	[4]

Table 3: Precision Data for Grazoprevir

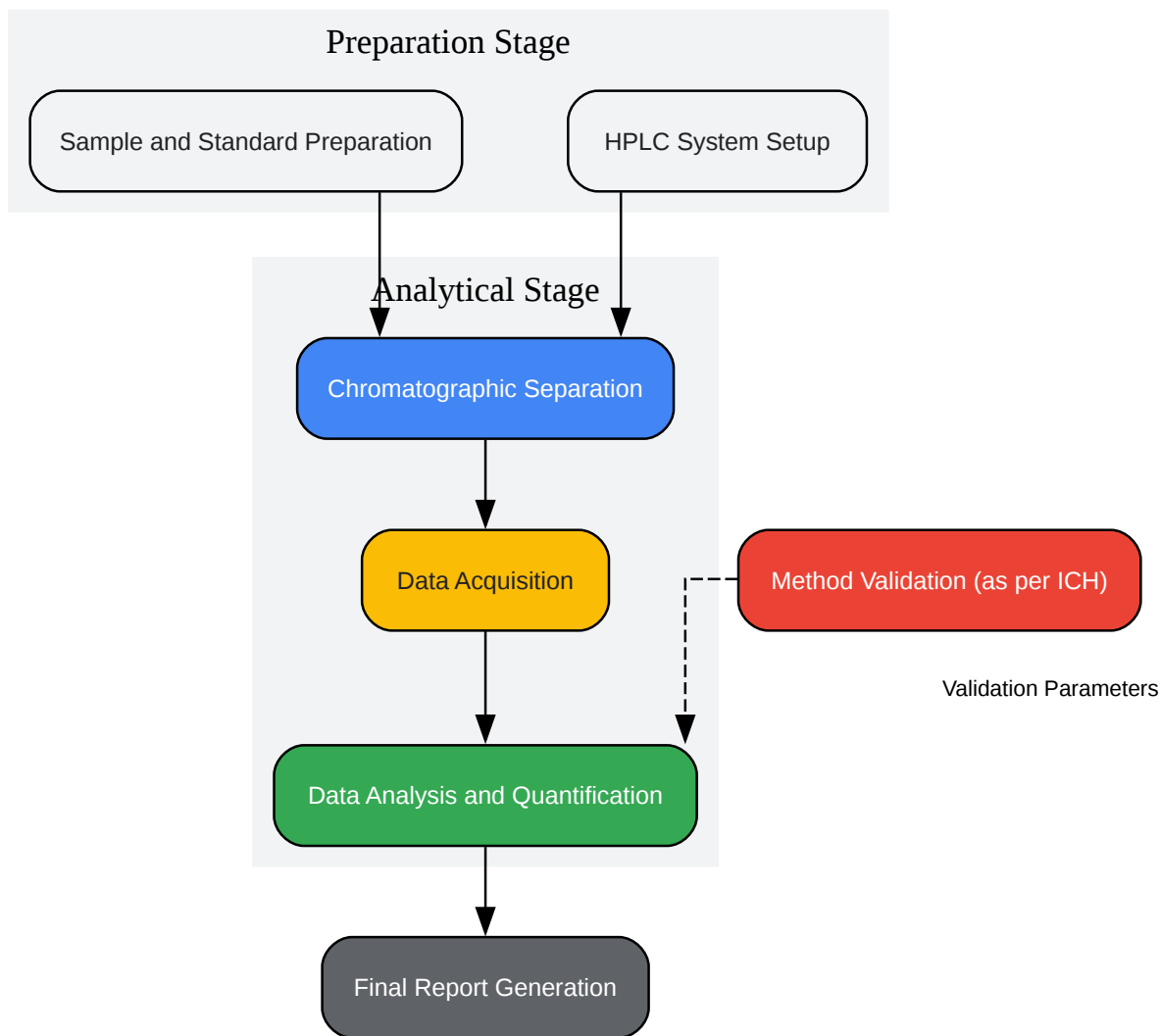
Precision Type	% RSD	Reference
Repeatability	< 1.2%	
Repeatability	0.6%	[1]
Repeatability	0.4%	[4]

Table 4: LOD and LOQ Data for Grazoprevir

Parameter	Value (µg/ml)	Reference
LOD	2.5	
LOQ	10.1	
LOD	0.53	
LOQ	1.633	
LOD	0.24	[4]
LOQ	0.73	[4]

## Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of **Grazoprevir potassium salt**.



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Caption: Workflow for HPLC quantification of Grazoprevir.

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